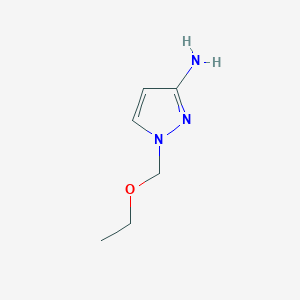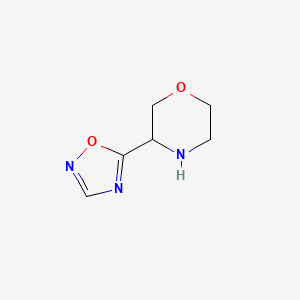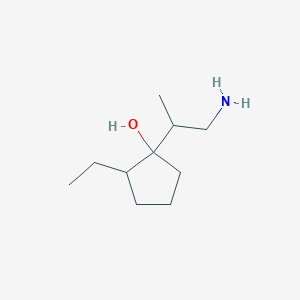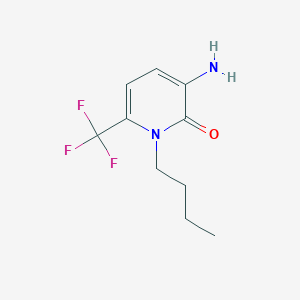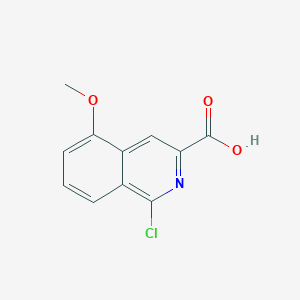
1-Chloro-5-methoxyisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-methoxyisoquinoline-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H8ClNO3. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Chloro-5-methoxyisoquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals, can be adapted to synthesize isoquinoline derivatives . Industrial production methods often involve the use of metal catalysts or catalyst-free processes in water to enhance efficiency and yield .
Chemical Reactions Analysis
1-Chloro-5-methoxyisoquinoline-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Chloro-5-methoxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Chloro-5-methoxyisoquinoline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-Chloro-5-methoxyisoquinoline-3-carboxylic acid can be compared with other isoquinoline derivatives, such as:
- 1-Methoxyisoquinoline-3-carboxylic acid
- 5-Chloroisoquinoline-3-carboxylic acid
- 1-Chloroisoquinoline-3-carboxylic acid
These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of both chloro and methoxy groups in this compound makes it unique and potentially more versatile in certain applications .
Properties
Molecular Formula |
C11H8ClNO3 |
|---|---|
Molecular Weight |
237.64 g/mol |
IUPAC Name |
1-chloro-5-methoxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-9-4-2-3-6-7(9)5-8(11(14)15)13-10(6)12/h2-5H,1H3,(H,14,15) |
InChI Key |
WMERCVGMCIYCDR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C(N=C(C=C21)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


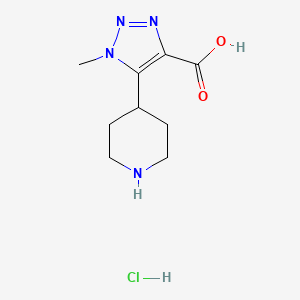
![1-Methyl-6-oxaspiro[4.6]undec-8-ene](/img/structure/B13198072.png)
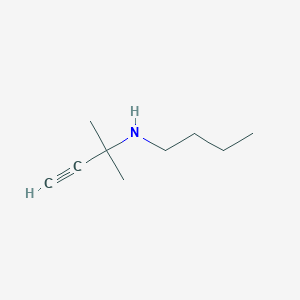
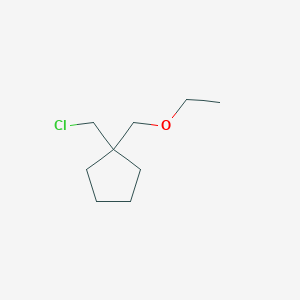
![3-Cyclopropyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B13198093.png)
![5-[(Methylamino)methyl]-3-(2-methylphenyl)-1,3-oxazolidin-2-one](/img/structure/B13198097.png)

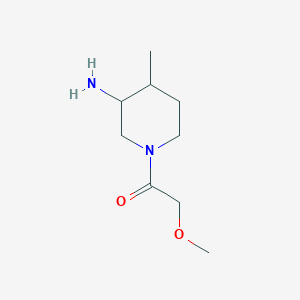
![Tert-butyl 7-amino-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B13198109.png)
![1,5-Dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13198116.png)
